

mechanism of action of Imidazole-5-propionic acid in vivo

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Compound of Interest

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An In-Depth Technical Guide on the In Vivo Mechanism of Action of **Imidazole-5-propionic Acid**

Introduction

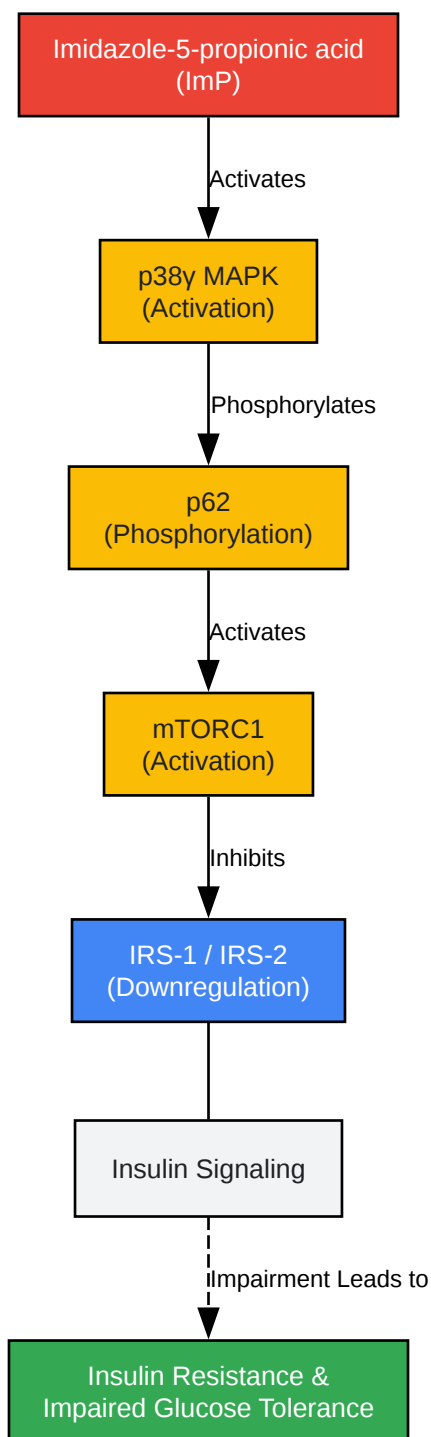
Imidazole-5-propionic acid (ImP), also known as imidazole propionate, is a microbial metabolite derived from the amino acid L-histidine.[1][2][3][4] It is produced in the gut by specific bacteria possessing the enzyme urocanate reductase (UrdA), which converts urocanic acid (an intermediate of histidine metabolism) to ImP.[2][3][4] Elevated circulating levels of ImP have been strongly correlated with an increased risk for several cardiometabolic diseases, including type 2 diabetes (T2D), obesity, atherosclerosis, and heart failure.[1][2][5][6] This has positioned ImP as a critical signaling molecule at the interface of the gut microbiome, host metabolism, and cardiovascular health, making it a subject of intense research and a potential therapeutic target.[1][2][3][7] This guide provides a detailed examination of the in vivo mechanisms of action of ImP, focusing on its signaling pathways, supported by experimental data and protocols.

Core Mechanisms of Action

ImP exerts its pathophysiological effects through multiple interconnected signaling pathways, primarily impacting insulin signaling, endothelial function, and systemic inflammation.

Impairment of Insulin Signaling via the p38γ/p62/mTORC1 Pathway

A primary mechanism by which ImP contributes to metabolic dysfunction is by impairing insulin signaling in hepatocytes.[8][9] ImP activates p38γ mitogen-activated protein kinase (MAPK), which in turn phosphorylates the scaffold protein p62.[8][9] This phosphorylation event leads to the activation of the mechanistic target of rapamycin complex 1 (mTORC1).[8] Activated mTORC1 then leads to the downregulation of insulin receptor substrate 1 (IRS-1) and IRS-2, key mediators of the insulin signaling cascade.[4][10] The ultimate effect is attenuated insulin signaling, contributing to insulin resistance and impaired glucose tolerance.[8][9][10] Studies in mice have demonstrated that administration of ImP induces glucose intolerance.[4][8]



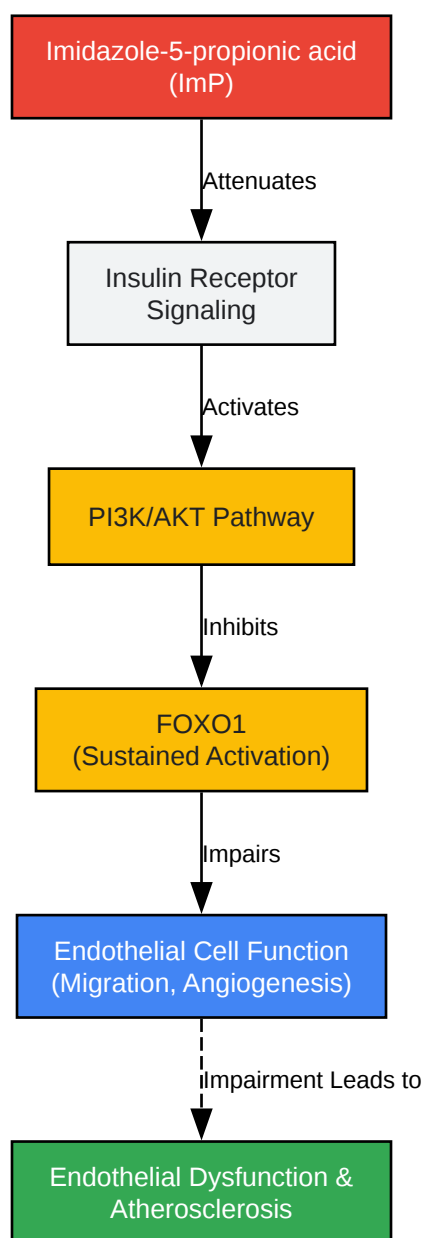
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ImP-induced insulin resistance signaling cascade.

Endothelial Dysfunction and Atherosclerosis Promotion

ImP directly contributes to vascular pathology by impairing endothelial cell (EC) function and promoting atherosclerosis.[7][11] In atheroprone mouse models (ApoE^{-/-}), administration of ImP has been shown to increase the size of atherosclerotic lesions.[11][12]

a) PI3K/AKT/FOXO1 Pathway: Mechanistically, ImP attenuates insulin receptor signaling in endothelial cells by suppressing the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway.[3][11] This inhibition leads to the sustained activation and nuclear translocation of the forkhead box protein O1 (FOXO1) transcription factor, which is known to regulate genes involved in inflammation and apoptosis.[3][11] This disruption impairs the migratory, angiogenic, and vascular repair capacities of endothelial cells.[11][13]



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Mechanism of ImP-induced endothelial dysfunction.

b) Pro-inflammatory Activation: ImP promotes a pro-inflammatory state in endothelial cells, upregulating the expression of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin. [3] This enhances the recruitment and adhesion of monocytes to the vessel wall, a critical early step in the formation of atherosclerotic plaques.[3]

c) Imidazoline-1 Receptor (I1R) Signaling: Recent evidence indicates that ImP causes atherosclerosis through the imidazoline-1 receptor (I1R), also known as nisharin, in myeloid cells.[12] Activation of this ImP-I1R axis in immune cells triggers both systemic and local inflammation, contributing to disease progression.[12] Blocking this interaction has been shown to inhibit the development of atherosclerosis in mice.[12]

Interference with Metformin Action

Metformin is a first-line therapy for T2D, and its efficacy can vary significantly among individuals.[14] ImP has been identified as a factor contributing to this variability.[14][15] Elevated ImP levels are observed in metformin-treated T2D patients who exhibit poor glycemic control.[14][15] In vivo studies show that ImP abrogates the glucose-lowering effect of metformin in mice.[14][15] The mechanism involves the inhibition of AMP-activated protein kinase (AMPK), a key target of metformin.[9][14] ImP-activated p38γ acts as a kinase for Akt, leading to inhibitory phosphorylation of AMPK, thereby counteracting metformin's therapeutic effect.[14]

Inhibition of Prostate Cancer Progression

Interestingly, while ImP shows detrimental effects in cardiometabolic contexts, it has been found to inhibit the progression of prostate cancer (PCa).[16] In cellular and mouse models, ImP significantly inhibited the proliferation and migration of PCa cells.[16] This anti-cancer effect is mediated by the upregulation of PDZK1 expression, which subsequently inhibits the phosphorylation and activation of the pro-survival PI3K-AKT pathway.[16]

Quantitative Data Summary

While much of the literature describes qualitative pathway interactions, key quantitative findings from in vivo and in vitro studies are summarized below.

Table 1: Summary of ImP Effects on Key Signaling Proteins

Protein/Pathway	Change Observed	Cell/Tissue Type	Reference
p38 γ MAPK	Activation	Hepatocytes	[8]
p62	Phosphorylation	Hepatocytes	[8]
mTORC1	Activation	Hepatocytes	[8][10]
IRS-1 / IRS-2	Decreased protein levels	Hepatocytes	[4][10]
PI3K/AKT	Suppressed activity	Endothelial Cells	[11]
FOXO1	Sustained activation	Endothelial Cells	[11]
AMPK	Inhibitory phosphorylation	Not specified	[14]

| PDZK1 | Upregulation | Prostate Cancer Cells |[16] |

Table 2: Summary of In Vivo Effects of ImP Administration in Animal Models

Animal Model	ImP Dose/Administration	Key Outcome	Reference
C57BL/6J Mice	100 µg/animal	Impaired glucose tolerance	[4]
Germ-free Mice	500 µg/animal	Induced glucose intolerance	[4]
ApoE ^{-/-} Mice (High-Fat Diet)	800 µg in drinking water	Increased atherosclerotic lesion size	[11]
C57BL/6J Mice (Carotid Injury)	In drinking water for 24 days	Compromised re-endothelialization	[11]

| C57BL/6J Mice | Pretreatment with ImP | Abrogated metformin-induced glucose lowering [[14] [15] |

Detailed Experimental Protocols

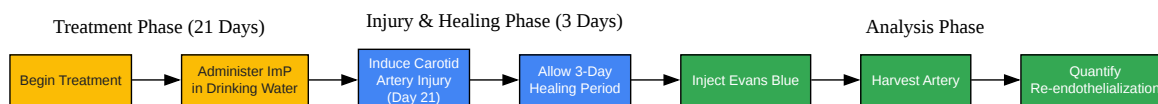
The following sections detail methodologies for key experiments used to elucidate the in vivo and in vitro effects of **Imidazole-5-propionic acid**.

Protocol 1: Murine Carotid Artery Injury Model

This model is used to assess the impact of ImP on vascular repair and re-endothelialization in vivo.[11]

- Animal Model: Adult male C57BL/6J mice.
- Grouping and Treatment:
 - Control Group: Mice receive standard drinking water.
 - ImP Group: Mice receive ImP dissolved in their drinking water for a total of 24 days.
- Surgical Procedure (Day 21):

- Anesthetize the mouse using an appropriate anesthetic agent.
- Make a midline cervical incision to expose the left common carotid artery.
- Induce endothelial denudation by inserting a flexible wire into the artery and rotating it gently to injure the endothelium.
- Remove the wire and suture the incision.
- Analysis (Day 24 - 3 days post-injury):
 - Anesthetize the mouse and inject Evans blue dye (a stain that binds to albumin and will only stain areas with a compromised endothelial barrier) via the tail vein.
 - After allowing the dye to circulate, perfuse the vascular system with phosphate-buffered saline (PBS) to wash out excess dye.
 - Excise the injured carotid artery.
 - Image the artery en face to visualize the blue-stained areas, which represent regions that have not re-endothelialized.
 - Quantify the denuded area relative to the total injured area.



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